Opipramol
Opipramol
Opipramol has been used in trials studying the treatment of Dementia, Depression, Schizophrenia, Anxiety Disorders, and Psychosomatic Disorders.
2-[4-[3-(11-benzo[b][1]benzazepinyl)propyl]-1-piperazinyl]ethanol is a dibenzoazepine.
A tricyclic antidepressant with actions similar to AMITRIPTYLINE.
2-[4-[3-(11-benzo[b][1]benzazepinyl)propyl]-1-piperazinyl]ethanol is a dibenzoazepine.
A tricyclic antidepressant with actions similar to AMITRIPTYLINE.
Brand Name:
Vulcanchem
CAS No.:
315-72-0
VCID:
VC0022078
InChI:
InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2
SMILES:
C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO
Molecular Formula:
C23H29N3O
Molecular Weight:
363.5 g/mol
Opipramol
CAS No.: 315-72-0
Reference Standards
VCID: VC0022078
Molecular Formula: C23H29N3O
Molecular Weight: 363.5 g/mol
CAS No. | 315-72-0 |
---|---|
Product Name | Opipramol |
Molecular Formula | C23H29N3O |
Molecular Weight | 363.5 g/mol |
IUPAC Name | 2-[4-(3-benzo[b][1]benzazepin-11-ylpropyl)piperazin-1-yl]ethanol |
Standard InChI | InChI=1S/C23H29N3O/c27-19-18-25-16-14-24(15-17-25)12-5-13-26-22-8-3-1-6-20(22)10-11-21-7-2-4-9-23(21)26/h1-4,6-11,27H,5,12-19H2 |
Standard InChIKey | YNZFUWZUGRBMHL-UHFFFAOYSA-N |
SMILES | C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO |
Canonical SMILES | C1CN(CCN1CCCN2C3=CC=CC=C3C=CC4=CC=CC=C42)CCO |
Melting Point | 100.5 °C |
Description | Opipramol has been used in trials studying the treatment of Dementia, Depression, Schizophrenia, Anxiety Disorders, and Psychosomatic Disorders. 2-[4-[3-(11-benzo[b][1]benzazepinyl)propyl]-1-piperazinyl]ethanol is a dibenzoazepine. A tricyclic antidepressant with actions similar to AMITRIPTYLINE. |
Related CAS | 909-39-7 (hydrochloride) |
Synonyms | 4-[3-(5H-Dibenz[b,f]azepin-5-yl)propyl]-1-piperazineethanol; N-[3-[4-(2-hydroxyethyl)piperazino]propyl]iminostilbene; |
PubChem Compound | 9417 |
Last Modified | Nov 11 2021 |
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